

Isobutyl Anthranilate: A Comprehensive Technical Guide for Flavor and Fragrance Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isobutyl anthranilate*

Cat. No.: B1582101

[Get Quote](#)

Abstract

Isobutyl anthranilate (FEMA No. 2182) is a pivotal aromatic ester, prized for its potent sweet, fruity, and floral sensory profile, reminiscent of concord grapes. This document serves as a comprehensive technical guide for researchers, flavorists, perfumers, and drug development professionals. It provides an in-depth exploration of **isobutyl anthranilate**'s physicochemical properties, sensory characteristics, and diverse applications. Furthermore, this guide details robust, field-proven protocols for its chemical synthesis and analytical quantification, ensuring scientific integrity and reproducibility in research and development settings.

Core Characteristics and Regulatory Profile

Isobutyl anthranilate, the ester of anthranilic acid and isobutanol, is a cornerstone ingredient in both flavor and fragrance creation. Its unique chemical structure gives rise to a complex and highly sought-after organoleptic profile. The compound is stable under normal conditions but can be sensitive to air and light, and may hydrolyze in acidic or basic environments.[\[1\]](#)[\[2\]](#)

Its safety and regulatory status are well-established. It is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), affirming its suitability for use in food and beverage products at specified levels.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Physicochemical and Regulatory Properties of **Isobutyl Anthranilate**

Property	Value	Source(s)
IUPAC Name	2-methylpropyl 2-aminobenzoate	[1][3]
CAS Number	7779-77-3	[3]
FEMA Number	2182	[3][4]
JECFA Number	1537	[3][4]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[3]
Molecular Weight	193.24 g/mol	[3]
Appearance	Colorless to pale yellow or brown liquid	[1][3]
Odor Profile	Sweet, fruity, grape, floral, with berry nuances	[6][7]
Taste Profile	Sweet, fruity, grape-like with a floral honey background (at 50 ppm)	[6][8]
Boiling Point	~205 °C; 156-157 °C at 13.5 mmHg	[1][3]
Density	~1.06 g/cm ³ at 20°C	[9]
Solubility	Insoluble in water; soluble in ethanol and oils	[1][3]
Flash Point	100 °C (212 °F)	[6]
Regulatory Status	FEMA GRAS (21 CFR 172.515); JECFA approved	[3][4]

Applications in Flavor and Fragrance Systems

The utility of **isobutyl anthranilate** stems from its powerful and versatile sensory profile. Its application requires a nuanced understanding of its behavior in different product matrices.

Flavor Applications

In the flavor industry, **isobutyl anthranilate** is indispensable for creating the characteristic "American-type" concord grape flavor.^[2] Its profile is not merely grape-like; it imparts a deep, sweet fruitiness that enhances a variety of other flavor systems.

- Causality: The ester's structure, combining an aromatic amine (anthranilate) with a short-branched chain alcohol (isobutanol), produces the iconic fruity note. The amine group is crucial for the characteristic "foxy" note of concord grapes, while the isobutyl portion contributes to the overall fruity sweetness and volatility.

It is used extensively in cherry, pineapple, strawberry, and raspberry imitation flavors to lend richness and a jam-like character.^[2] Its high potency means it is effective at parts-per-million (ppm) concentrations.

Table 2: Typical Use Levels of **Isobutyl Anthranilate** in Food Products

Food Category	Average Use Level (ppm)	Maximum Use Level (ppm)	Source(s)
Non-alcoholic Beverages	-	2.0	[5][6]
Frozen Dairy	-	4.0	[5][6]
Hard Candy	-	12.0 - 14.0	[2]
Chewing Gum	5.0	1700.0	[2][6]

Fragrance Applications

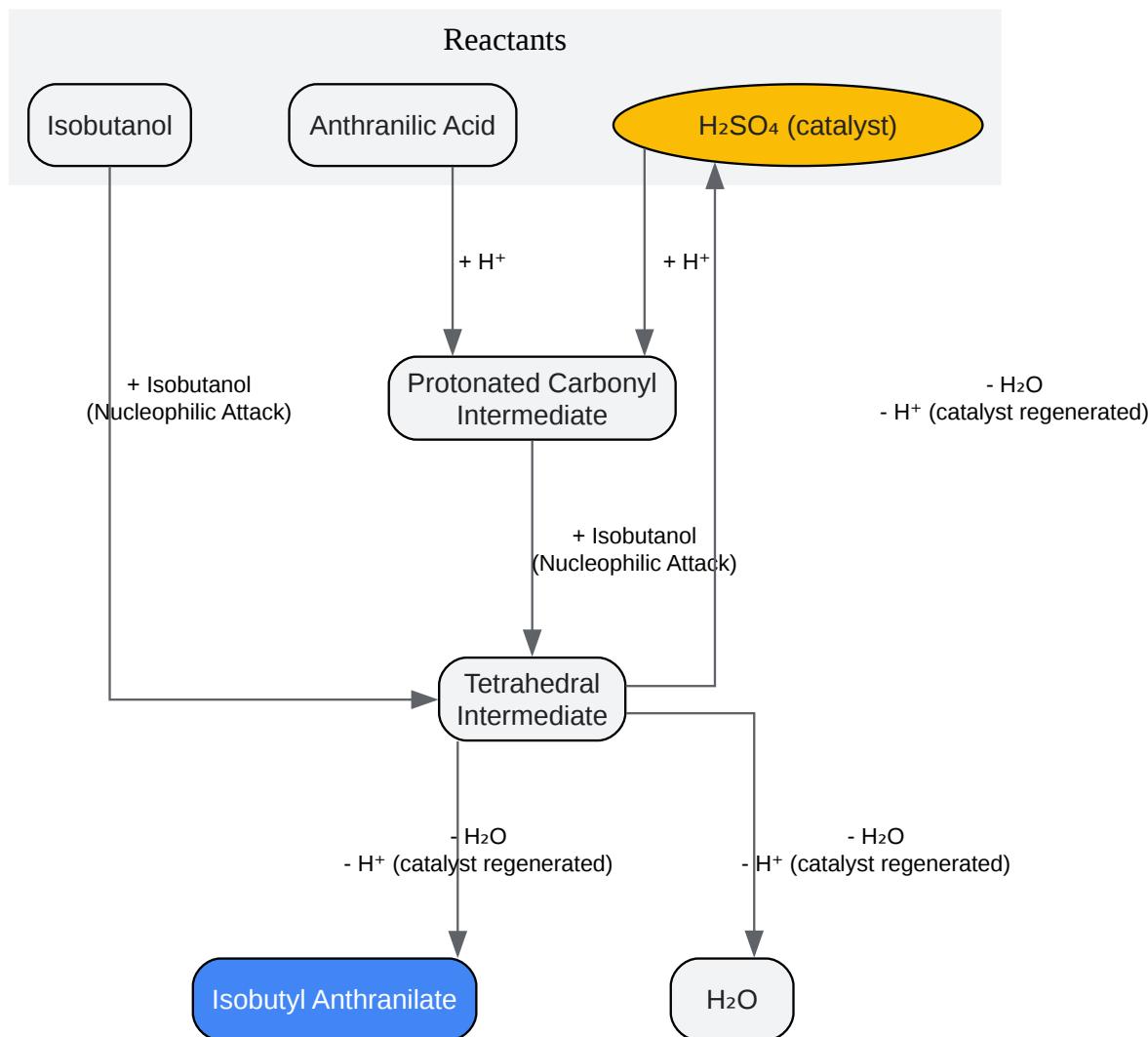
In perfumery, **isobutyl anthranilate** serves as a potent modifier, adding sweetness, tenacity, and richness to floral and oriental fragrance compositions.^[2] It is particularly effective in building accords for jasmine, neroli, and orange blossom, where it enhances the fruity and indolic facets of the floral notes.

- Causality: Its relatively high molecular weight and boiling point contribute to its tenacity, acting as a mid-to-base note fixative that prolongs the perception of more volatile top notes. Its sweet, fruity character bridges the gap between fresh top notes and heavier, richer base notes, creating a more cohesive and complex fragrance profile. The International Fragrance Association (IFRA) recommends usage levels up to 8.0% in the final fragrance concentrate. [6]

Synthesis and Production Protocols

While naturally occurring in some fruits, commercial **isobutyl anthranilate** is produced synthetically to meet demand and ensure purity. The most common method is the Fischer-Speier esterification.

Protocol 1: Laboratory-Scale Synthesis via Fischer Esterification


This protocol describes a standard, self-validating method for synthesizing **isobutyl anthranilate**. The success of the synthesis is confirmed by the yield and subsequent analytical verification (Protocol 2).

Objective: To synthesize **isobutyl anthranilate** from anthranilic acid and isobutanol.

Materials:

- Anthranilic acid (1.0 eq)
- Isobutanol (3.0 eq, serves as reactant and solvent)
- Concentrated Sulfuric Acid (H_2SO_4 , catalytic amount, ~0.05 eq)
- Saturated Sodium Bicarbonate ($NaHCO_3$) solution
- Anhydrous Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Diagram 1: Fischer Esterification of Anthranilic Acid

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the acid-catalyzed synthesis of **isobutyl anthranilate**.

Step-by-Step Procedure:

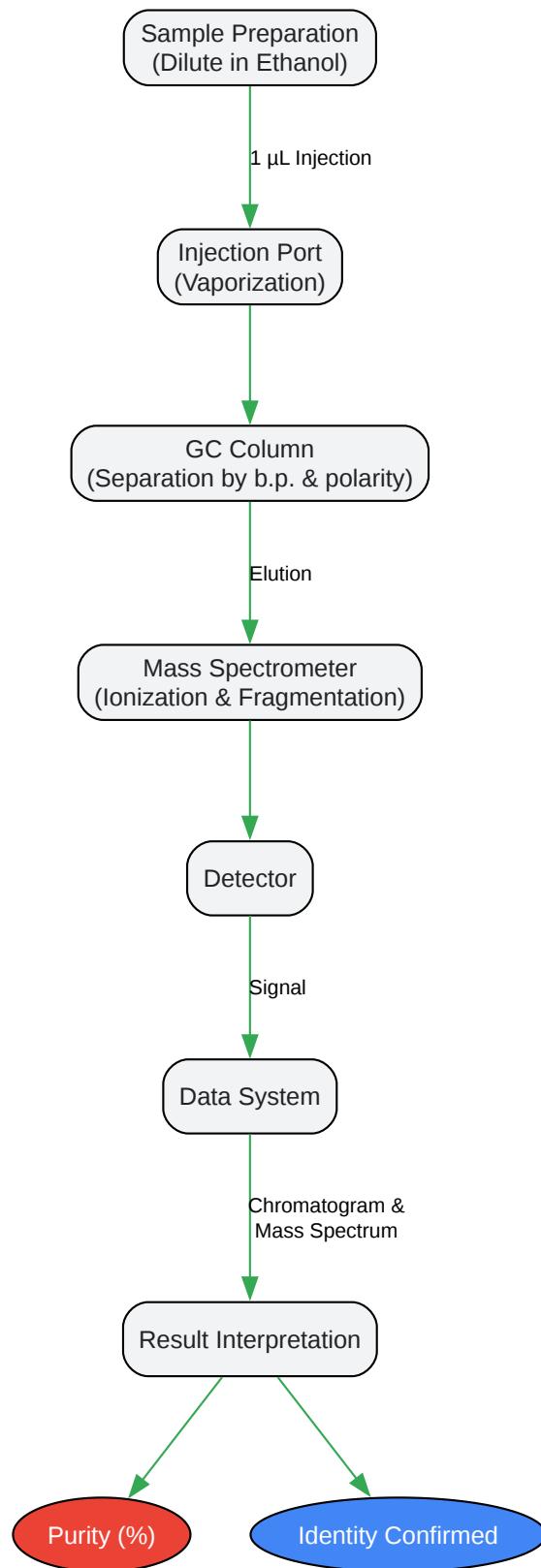
- Reaction Setup: Combine anthranilic acid (1.0 eq) and isobutanol (3.0 eq) in a round-bottom flask equipped with a magnetic stirrer.

- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the mixture while stirring. Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isobutanol.
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reactants and solvent, allowing the reaction to proceed to completion.
- Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution to neutralize the excess sulfuric acid and any unreacted anthranilic acid. Continue adding until effervescence ceases. Causality: This step is critical for removing acidic impurities. **Isobutyl anthranilate**, being an ester, is stable in a weak base, while the carboxylic acid is deprotonated to its water-soluble salt.
- Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two times. Combine the organic layers.
- Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent. Causality: Anhydrous MgSO₄ removes residual water from the organic phase, which is crucial before solvent removal.
- Solvent Removal: Remove the solvent and excess isobutanol using a rotary evaporator.
- Purification (Optional): For high purity, the resulting crude oil can be purified by vacuum distillation.

Analytical Protocols for Quality Control

Ensuring the identity and purity of **isobutyl anthranilate** is paramount for its use in consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.

Protocol 2: Purity and Identity Verification by GC-MS


This protocol provides a self-validating workflow for the analysis of a synthesized or commercial sample of **isobutyl anthranilate**.

Objective: To confirm the identity and determine the purity of an **isobutyl anthranilate** sample.

Materials:

- **Isobutyl anthranilate** sample
- High-purity solvent (e.g., Ethanol or Hexane)
- GC-MS system with an autosampler.

Diagram 2: GC-MS Analytical Workflow

[Click to download full resolution via product page](#)

Caption: Standard workflow for the analysis of **isobutyl anthranilate** using GC-MS.

Step-by-Step Procedure:

- Sample Preparation: Prepare a 1000 ppm stock solution of the **isobutyl anthranilate** sample in ethanol. From this, prepare a 10 ppm working solution for injection. Causality: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate quantification.
- Instrument Setup: Set up the GC-MS system according to the parameters in Table 3. These parameters are a robust starting point and may be optimized for specific instrumentation.
- Injection: Inject 1 μ L of the working solution into the GC inlet.
- Data Acquisition: Acquire the data over the specified run time.
- Data Analysis & Interpretation:
 - Identity Confirmation: The identity is confirmed if a peak appears at the expected retention time and its mass spectrum matches the reference spectrum for **isobutyl anthranilate**. Key identifying ions (m/z) are the molecular ion at 193, and major fragments at 137 (loss of isobutene), and 119/120 (fragments of the anthranilate ring).[3]
 - Purity Determination: The purity is calculated based on the relative peak area. Purity (%) = $(\text{Peak Area of Isobutyl Anthranilate} / \text{Total Area of All Peaks}) \times 100$.

Table 3: Recommended GC-MS Parameters

Parameter	Recommended Setting	Rationale
GC Column	DB-5ms, 30m x 0.25mm x 0.25µm	A non-polar column providing good separation for a wide range of aromatic compounds.
Carrier Gas	Helium, constant flow at 1.0 mL/min	Inert gas providing good chromatographic efficiency.
Inlet Temp.	250°C	Ensures rapid and complete vaporization of the sample without thermal degradation.
Injection Mode	Split (10:1 ratio)	Prevents column overload with a concentrated sample.
Oven Program	100°C (hold 1 min), ramp at 10°C/min to 240°C (hold 2 min)	A standard temperature program that effectively separates the target analyte from potential impurities.
MS Interface	250°C	Prevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp.	230°C	Standard temperature for electron ionization.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range	40 - 300 m/z	Captures the molecular ion and all significant fragment ions of isobutyl anthranilate.

Safety and Handling Protocols

While GRAS for its intended use in food, concentrated **isobutyl anthranilate** requires careful handling in a laboratory or manufacturing setting. Adherence to safety protocols is mandatory.

Table 4: GHS Hazard and Personal Protective Equipment (PPE) Summary

Hazard Statement	GHS Classification	Required PPE	Rationale
H302: Harmful if swallowed	Acute Toxicity, Oral (Cat. 4)	-	Avoid ingestion.
H315: Causes skin irritation	Skin Irritation (Cat. 2)	Nitrile Gloves	Prevents direct skin contact and potential irritation.
H317: May cause an allergic skin reaction	Skin Sensitization (Cat. 1)	Nitrile Gloves	Prevents sensitization upon repeated contact.
H319: Causes serious eye irritation	Eye Irritation (Cat. 2)	Safety Goggles/Glasses	Protects eyes from splashes.

Handling Procedures:

- Always work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
- Wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat.[10][11]
- In case of skin contact, wash thoroughly with soap and water. If irritation persists, seek medical attention.[10]
- Store in a cool, dry, well-ventilated place away from direct sunlight and incompatible materials like strong oxidizing agents.[2][11]

Conclusion

Isobutyl anthranilate remains a vital component in the palette of flavorists and perfumers. Its distinct sensory profile, coupled with a strong safety record, ensures its continued relevance. For researchers, a thorough understanding of its synthesis, application, and analytical characterization is essential for innovative product development. The protocols and data

presented in this guide provide a robust framework for the successful and safe utilization of **isobutyl anthranilate** in scientific research and commercial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Isobutyl anthranilate (EVT-299231) | 7779-77-3 [evitachem.com]
- 2. Isobutyl anthranilate | 7779-77-3 [chemicalbook.com]
- 3. Isobutyl anthranilate | C11H15NO2 | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. femaflavor.org [femaflavor.org]
- 6. isobutyl anthranilate, 7779-77-3 [thegoodscentscompany.com]
- 7. isobutyl anthranilate [flavscents.com]
- 8. Showing Compound Isobutyl anthranilate (FDB013696) - FooDB [foodb.ca]
- 9. Isobutyl anthranilate CAS#: 7779-77-3 [m.chemicalbook.com]
- 10. chemos.de [chemos.de]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- To cite this document: BenchChem. [Isobutyl Anthranilate: A Comprehensive Technical Guide for Flavor and Fragrance Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582101#isobutyl-anthranilate-in-flavor-and-fragrance-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com